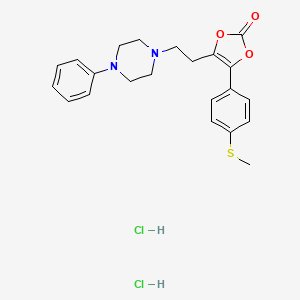![molecular formula C8H22ClGaSi2 B14468260 [(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane) CAS No. 72708-38-4](/img/structure/B14468260.png)
[(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane) is a chemical compound that features a unique structure with gallium, silicon, and chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane) typically involves the reaction of gallium trichloride with trimethylsilylmethyl lithium in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition. The product is then purified through distillation or recrystallization.
Industrial Production Methods
While specific industrial production methods for [(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
[(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium oxide derivatives.
Reduction: Reduction reactions can yield gallium hydrides.
Substitution: Chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Gallium oxide derivatives.
Reduction: Gallium hydrides.
Substitution: Various organogallium compounds depending on the substituent introduced.
Applications De Recherche Scientifique
[(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane) has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other organogallium compounds.
Material Science:
Biology and Medicine: Research into its potential use in drug delivery systems and as a catalyst in biochemical reactions.
Industry: Utilized in the production of semiconductors and other electronic components.
Mécanisme D'action
The mechanism by which [(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane) exerts its effects involves the interaction of its gallium center with various substrates. The gallium atom can coordinate with other molecules, facilitating reactions such as catalysis. The silicon atoms provide steric protection, enhancing the stability of the compound.
Comparaison Avec Des Composés Similaires
[(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane) can be compared with other organogallium compounds such as:
Trimethylgallium: Used in the semiconductor industry but lacks the steric protection provided by the silicon atoms in [(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane).
Gallium trichloride: A simpler compound that is more reactive but less stable.
Bis(trimethylsilylmethyl)gallium: Similar in structure but with different reactivity due to the absence of chlorine atoms.
The uniqueness of [(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane) lies in its combination of gallium, silicon, and chlorine, providing a balance of reactivity and stability that is advantageous for various applications.
Propriétés
Numéro CAS |
72708-38-4 |
|---|---|
Formule moléculaire |
C8H22ClGaSi2 |
Poids moléculaire |
279.60 g/mol |
Nom IUPAC |
[chloro(trimethylsilylmethyl)gallanyl]methyl-trimethylsilane |
InChI |
InChI=1S/2C4H11Si.ClH.Ga/c2*1-5(2,3)4;;/h2*1H2,2-4H3;1H;/q;;;+1/p-1 |
Clé InChI |
GIZFHKJCUULCGD-UHFFFAOYSA-M |
SMILES canonique |
C[Si](C)(C)C[Ga](C[Si](C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


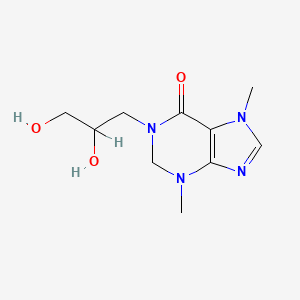
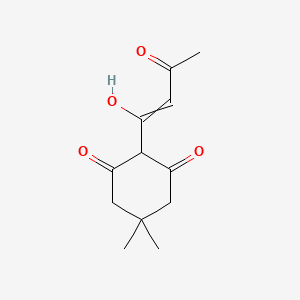
![Dibutyltinbis[2-(myristoyloxy)ethylmercaptide]](/img/structure/B14468191.png)

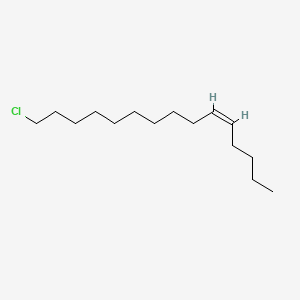
![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14468224.png)
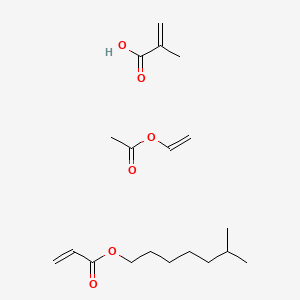
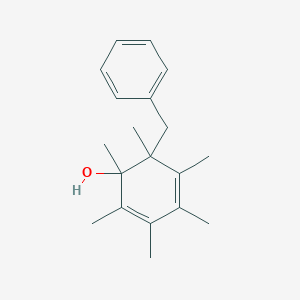
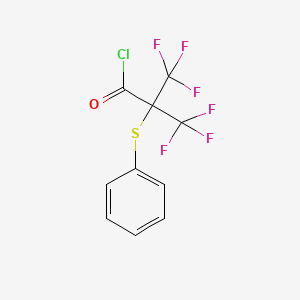
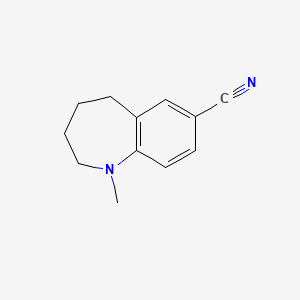
![Methyl [(trichloromethyl)disulfanyl]acetate](/img/structure/B14468247.png)
![6-Bromo-2-phenyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14468254.png)
